Isodocarpin

Übersicht

Beschreibung

Isodocarpin is a diterpenoid and a potent melanogenesis inhibitor with an IC50 of 0.19 μM in B16 4A5 cells . It inhibits the expression of tyrosinase, tyrosine-related protein (TRP)-1, and TRP-2 mRNA .

Synthesis Analysis

Divergent total syntheses of enmein-type natural products, including Isodocarpin, have been achieved . Key features of the strategy include an efficient early-stage cage formation to control succeeding diastereoselectivity, a one-pot acylation/alkylation/lactonization to construct the C-ring and C8 quarternary center, a reductive alkenylation approach to construct enmain D/E rings, and a flexible route to allow divergent syntheses of three natural products .

Molecular Structure Analysis

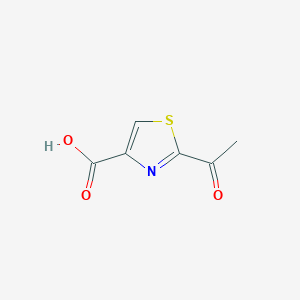

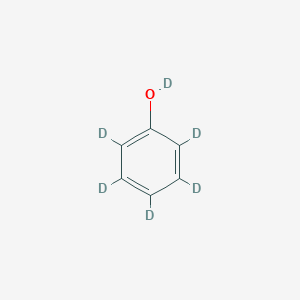

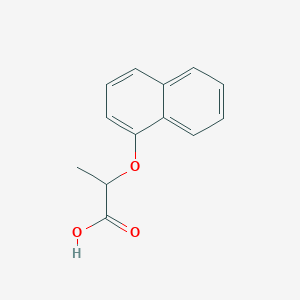

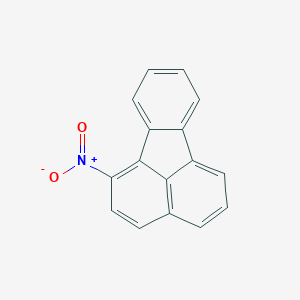

The molecular weight of Isodocarpin is 346.42 and its formula is C20H26O5 . The structure of Isodocarpin is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

The synthesis of Isodocarpin involves several key steps, including an efficient early-stage cage formation, a one-pot acylation/alkylation/lactonization to construct the C-ring and C8 quarternary center, and a reductive alkenylation approach to construct enmain D/E rings .

Physical And Chemical Properties Analysis

Isodocarpin is a powder with a molecular weight of 346.42 and a formula of C20H26O5 . It is stable under normal temperatures and pressures .

Wissenschaftliche Forschungsanwendungen

Esophageal Cancer Therapy

Macrocalin A has been studied for its potential in treating esophageal cancer (EC). Research indicates that natural products like Macrocalin A can induce apoptosis in cancer cells, acting through various anti-cancer mechanisms . This suggests its use as a complementary agent alongside traditional cancer treatments.

Non-Small Cell Lung Cancer (NSCLC) Treatment

Studies have shown that Macrocalin A initiates apoptosis in NSCLC cells through the ROS-p38-caspase 9-dependent pathway. It also induces G2/M phase arrest, which is crucial for halting the proliferation of cancer cells . This highlights its potential as a lead compound for developing new cancer therapies.

Multiple Myeloma Management

Macrocalin A has been observed to induce apoptosis in multiple myeloma U266 cells. This application is significant as it offers a new avenue for therapeutic intervention in a type of cancer that is often resistant to conventional treatments .

Pharmacokinetic Studies

Isodocarpin, another name for Macrocalin A, has been part of pharmacokinetic studies, particularly in the context of liver injury. The compound’s behavior in the body changes in pathological states, which is essential for understanding its therapeutic potential and guiding clinical applications .

Synthetic Chemistry

The compound has been a subject of interest in synthetic chemistry for its complex structure. Divergent total syntheses of Isodocarpin have been achieved, which is crucial for studying its biological activities and potential pharmaceutical applications .

Hepatoprotection

Isodocarpin has been identified as one of the bioactive diterpenoids with hepatoprotective effects. Its pharmacokinetics have been compared in normal and liver injury rats, providing insights into its therapeutic effects and optimization for liver disease treatment .

Drug Development

The synthesis and study of Isodocarpin are significant for drug development. Its complex molecular structure offers a template for designing new drugs with potential applications in treating various diseases .

Wirkmechanismus

Target of Action

It’s known that macrocalin a is a potent melanogenesis inhibitor . Melanogenesis is the process of melanin production in melanocytes, and it involves several enzymes such as tyrosinase and tyrosine-related proteins (TRP-1 and TRP-2) . Therefore, these enzymes could be potential targets of Macrocalin A.

Mode of Action

Macrocalin A interacts with its targets by inhibiting their activity. It has been reported that Macrocalin A inhibits the expression of tyrosinase, TRP-1, and TRP-2 mRNA . By inhibiting these enzymes, Macrocalin A can effectively suppress melanogenesis, thereby exerting its melanogenesis inhibitory effect .

Biochemical Pathways

This pathway involves the conversion of tyrosine to melanin through a series of enzymatic reactions, including those catalyzed by tyrosinase, TRP-1, and TRP-2 .

Result of Action

The molecular and cellular effects of Macrocalin A primarily involve the inhibition of melanogenesis. By suppressing the expression of tyrosinase, TRP-1, and TRP-2, Macrocalin A reduces melanin production in melanocytes . This can lead to a decrease in skin pigmentation, which may have potential applications in the treatment of hyperpigmentation disorders.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,4S,8R,9R,12S,13S,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAOBBJDPFYUKJ-RVMSTXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10391-08-9 | |

| Record name | Macrocalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)